molecular formula C8H14Te2 B12553942 Propane, 2,2'-[1,2-ethynediylbis(telluro)]bis- CAS No. 184943-56-4

Propane, 2,2'-[1,2-ethynediylbis(telluro)]bis-

Katalognummer: B12553942
CAS-Nummer: 184943-56-4
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: VLTLFNDQLVQGEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propane, 2,2’-[1,2-ethynediylbis(telluro)]bis- is a unique organotellurium compound characterized by the presence of tellurium atoms linked through an ethynediyl bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propane, 2,2’-[1,2-ethynediylbis(telluro)]bis- typically involves the reaction of tellurium-containing precursors with ethynediyl intermediates. One common method includes the use of dichloromethane (DCM) as a solvent, where the tellurium precursors are slowly diffused and evaporated over a period of weeks to form single crystals suitable for X-ray diffraction studies .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Propane, 2,2’-[1,2-ethynediylbis(telluro)]bis- can undergo various chemical reactions, including:

    Oxidation: The tellurium atoms can be oxidized to higher oxidation states.

    Reduction: Reduction reactions can convert the tellurium atoms to lower oxidation states.

    Substitution: The ethynediyl bridge can participate in substitution reactions, where other groups replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), nitric acid (HNO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while reduction could produce tellurium hydrides.

Wissenschaftliche Forschungsanwendungen

Propane, 2,2’-[1,2-ethynediylbis(telluro)]bis- has several scientific research applications:

Wirkmechanismus

The mechanism by which Propane, 2,2’-[1,2-ethynediylbis(telluro)]bis- exerts its effects involves interactions with molecular targets, such as enzymes and cellular receptors. The tellurium atoms can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. Additionally, the ethynediyl bridge may facilitate interactions with other molecular structures, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Propane, 2,2’-[1,2-ethynediylbis(telluro)]bis- is unique due to its ethynediyl bridge and tellurium atoms, which confer distinct chemical and physical properties. These features make it valuable for specific applications in materials science and medicinal chemistry.

Eigenschaften

CAS-Nummer

184943-56-4

Molekularformel

C8H14Te2

Molekulargewicht

365.4 g/mol

IUPAC-Name

2-(2-propan-2-yltellanylethynyltellanyl)propane

InChI

InChI=1S/C8H14Te2/c1-7(2)9-5-6-10-8(3)4/h7-8H,1-4H3

InChI-Schlüssel

VLTLFNDQLVQGEZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)[Te]C#C[Te]C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.